2,3-Dibromo-4,5,6-trimethylpyridine
Description
Significance of Polyalkylated Pyridine (B92270) Scaffolds in Organic Synthesis
Polyalkylated pyridine scaffolds are prevalent in many biologically active natural products and therapeutics. chemrxiv.org The pyridine nucleus is a core component in more than 7000 existing drug molecules of medicinal importance. nih.gov The presence of alkyl groups, such as methyl groups, on the pyridine ring influences its electronic properties and steric environment. These substituents can enhance the molecule's bioactivity and fine-tune its physical properties. The synthesis of specifically substituted pyridines is crucial, as the arrangement of these groups dictates the molecule's function and application. chemrxiv.orgresearchgate.net Methods for synthesizing alkylated pyridines are highly valued because these structures are common in pharmaceuticals and agrochemicals. researchgate.net
Strategic Role of Halogenation in Modifying Pyridine Reactivity and Applications
Halogenation is a fundamental transformation in organic synthesis, and the introduction of halogen atoms, particularly bromine, onto a pyridine ring serves a strategic purpose. nih.govsci-hub.se Halogens act as versatile synthetic "handles," providing reactive sites for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the construction of complex molecular architectures from simpler halogenated precursors. The electron-withdrawing nature of halogens also modifies the electron density of the pyridine ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. researchgate.net The ability to selectively introduce halogens at specific positions is therefore a powerful tool for synthetic chemists. nih.govacs.org
Focus on Brominated Trimethylpyridines: A Class of Versatile Building Blocks
Among halogenated pyridines, brominated trimethylpyridines are a noteworthy subclass of compounds that serve as versatile building blocks in organic synthesis. researchgate.net The combination of three methyl groups and one or more bromine atoms on the pyridine scaffold creates a unique combination of steric and electronic properties. These compounds are often used as intermediates in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. chemimpex.comresearchgate.net For instance, bromo-organic compounds are widely used for various transformations including bromination, co-halogenation, oxidation, and cyclization reactions. sci-hub.se
The specific placement of bromine atoms on the trimethylpyridine ring gives rise to positional isomers, each with a distinct reactivity profile. This isomerism is critical, as it dictates the synthetic pathways in which these compounds can be employed and the structure of the resulting products. A comparison between 2,3-Dibromo-4,5,6-trimethylpyridine and 3,5-Dibromo-2,4,6-trimethylpyridine (B189553) highlights the impact of substituent positioning.
3,5-Dibromo-2,4,6-trimethylpyridine , also known as 3,5-dibromo-2,4,6-collidine, is a well-studied isomer. It can be prepared by the direct bromination of 2,4,6-trimethylpyridine (B116444) (collidine). beilstein-journals.org It serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides, as well as in pharmaceutical development. chemimpex.com Its symmetrical structure and the reactivity of the bromine atoms at the 3 and 5 positions make it a valuable precursor for creating 3,5-diaryl-substituted pyridines via Suzuki-Miyaura cross-coupling reactions. researchgate.netbeilstein-journals.org
In contrast, This compound is a less documented isomer. Its synthesis would likely involve the bromination of a corresponding trimethylpyridine precursor. The placement of bromine atoms at the C2 and C3 positions results in a different reactivity profile compared to its 3,5-dibromo counterpart. In pyridine systems, the C2 position is more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions than the C3 position. This differential reactivity between the C2-Br and C3-Br bonds could allow for selective, stepwise functionalization, making it a potentially valuable building block for constructing unsymmetrically substituted pyridine derivatives.
The steric hindrance around the bromine atoms also differs significantly between the two isomers, which would affect reaction rates and the feasibility of certain transformations. The distinct electronic and steric environments of the bromine atoms in these isomers dictate their synthetic utility, underscoring the importance of positional isomerism in designing synthetic strategies for complex pyridine-based molecules.
Compound Data
This interactive table provides a comparison of the key properties of the two isomeric dibromotrimethylpyridines discussed.
| Property | This compound | 3,5-Dibromo-2,4,6-trimethylpyridine |
| CAS Number | 34595-93-2 chemicalbook.comchemicalbook.com | 29976-56-5 chemimpex.combldpharm.com |
| Molecular Formula | C₈H₉Br₂N chemicalbook.comchemicalbook.com | C₈H₉Br₂N chemimpex.combldpharm.com |
| Molecular Weight | 278.97 g/mol chemicalbook.comchemicalbook.com | 278.97 g/mol chemimpex.comcookechem.com |
| Common Name | - | 3,5-Dibromo-2,4,6-collidine chemimpex.com |
| Structural Isomerism | Asymmetric | Symmetric |
| Known Reactivity | Limited data available | Used in Suzuki-Miyaura cross-coupling beilstein-journals.org |
| Primary Use | Research chemical | Intermediate for agrochemicals and pharmaceuticals chemimpex.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97g/mol |
IUPAC Name |
2,3-dibromo-4,5,6-trimethylpyridine |
InChI |
InChI=1S/C8H9Br2N/c1-4-5(2)7(9)8(10)11-6(4)3/h1-3H3 |
InChI Key |
AGKZMFVFQKVRJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N=C1C)Br)Br)C |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Br)Br)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2,3 Dibromo 4,5,6 Trimethylpyridine and Its Derivatives
Reactivity in Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring, due to the presence of the electronegative nitrogen atom, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). alchempharmtech.com Its reactivity is often compared to that of nitrobenzene. alchempharmtech.com The nitrogen atom's inductive effect reduces the electron density of the ring, making it less susceptible to attack by electrophiles. alchempharmtech.com In the case of 2,3-Dibromo-4,5,6-trimethylpyridine, the deactivating effect of the two bromine atoms further diminishes the ring's reactivity in such reactions. However, studies on related systems, like 2-arylpyridines, have shown that electrophilic borylation can occur, suggesting that under specific conditions, electrophilic substitution is possible. researchgate.net The reactivity of pyridine derivatives in electrophilic substitutions generally follows the order: benzene ≈ fluorobenzene (B45895) > chlorobenzene (B131634) > 2,4,6-collidine > 2,6-lutidine > pyridine > nitrobenzene. researchgate.net
Nucleophilic Aromatic Substitution Pathways (Implications of Bromine Substituents)
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for halogenated pyridines. nih.govyoutube.com The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents facilitates the attack of nucleophiles. youtube.com SNAr reactions on halopyridines are a site-specific method for synthesizing substituted pyridines. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. pressbooks.pubmasterorganicchemistry.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov
The positions of the bromine atoms in this compound are crucial. Nucleophilic attack is generally favored at the ortho and para positions relative to the nitrogen atom, as the negative charge in the intermediate can be stabilized by the nitrogen. youtube.com While fluorine is often the best leaving group in SNAr reactions, followed by chlorine, bromine, and iodine, the reactivity can be influenced by the specific nucleophile and reaction conditions. masterorganicchemistry.com
Transformations Involving Bromine Atoms as Leaving Groups
The bromine atoms in this compound serve as effective leaving groups in various transformations, enabling the functionalization of the pyridine core.
Reductive Debromination Strategies
Reductive dehalogenation, or hydrodehalogenation, involves the replacement of a halogen atom with a hydrogen atom. acs.org This process is often facilitated by catalysts and a hydrogen source. The ease of reduction generally follows the order I > Br > Cl >> F, which corresponds to the carbon-halogen bond dissociation energies. acs.org Various methods have been developed for the reductive dehalogenation of organic halides, including chemical methods using reagents like lithium powder, potassium-sodium alloy, or catalytic systems with palladium or copper. acs.orgresearchgate.net For instance, polyhalogenated aromatic compounds can be reduced using an iron compound as a cocatalyst in the presence of a hydrocarbon. google.com Advanced reduction processes combining UV irradiation with sulfite (B76179) have also been shown to be effective for the degradation of pyridine-containing substances. researchgate.net
Formation of Organometallic Intermediates for Subsequent Functionalization
The bromine atoms can be replaced by metals to form organometallic reagents, such as organolithium or Grignard reagents, which are powerful nucleophiles. libretexts.orglibretexts.org These intermediates can then be used in a variety of subsequent functionalization reactions, including cross-coupling reactions. libretexts.orglibretexts.orgthieme-connect.de The formation of these reagents typically requires aprotic solvents and anhydrous conditions. libretexts.orglibretexts.org For example, aryl halides can react with lithium metal to form aryllithium compounds, which can then be used in subsequent reactions. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for creating new carbon-carbon bonds by reacting organoboronic acids with organic halides. researchgate.netresearchgate.net
Role as a Sterically Hindered Base in Chemical Transformations (Analogous to 2,4,6-Trimethylpyridine)
Sterically hindered pyridines, such as 2,4,6-trimethylpyridine (B116444) (collidine), are often used as non-nucleophilic bases in organic synthesis. researchgate.netacs.org Their bulkiness prevents them from acting as nucleophiles while still allowing them to function as proton scavengers. acs.org this compound, with its three methyl groups and two bromine atoms surrounding the nitrogen, can also be expected to act as a sterically hindered base. Such bases are valuable in reactions where the presence of a nucleophilic base would lead to unwanted side reactions. For instance, they are used to form buffer solutions with very low nucleophilic activity. researchgate.net
Chemo- and Regioselectivity in Reactions of Polyhalogenated Polyalkylated Pyridines
The chemo- and regioselectivity of reactions involving polyhalogenated and polyalkylated pyridines are governed by a combination of electronic and steric factors. thieme-connect.deyoutube.com In nucleophilic substitution reactions, the position of attack is influenced by the electronic activation provided by the pyridine nitrogen and the nature of the leaving groups. youtube.com In cross-coupling reactions, the first substitution usually occurs at the most reactive position, which is typically the sterically less hindered and more electron-deficient site. thieme-connect.de For example, in palladium-catalyzed couplings, the regioselectivity can sometimes be controlled by the choice of the oxidant. researchgate.net The ability to control the chemo- and regioselectivity is crucial for the synthesis of well-defined, complex molecules. nih.govuj.ac.za
Interactive Data Table: Reactivity of Halopyridines
| Reaction Type | Substrate Example | Reagents/Conditions | Product(s) | Key Observations | Reference(s) |
| Nucleophilic Aromatic Substitution | 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine | Reaction is faster for 2- and 4-halopyridines than for 3-halopyridines. | youtube.com |
| Nucleophilic Aromatic Substitution | 2-Fluoropyridine | NaOEt in EtOH | 2-Ethoxypyridine | Reaction is 320 times faster than with 2-chloropyridine. | nih.gov |
| Reductive Dehalogenation | 2,5-Dibromopyridine (B19318) | Copper(I) benzoate | 2-Bromopyridine, Pyridine | Catalytic reduction and substitution occur. | researchgate.net |
| Suzuki-Miyaura Coupling | 3,5-Dibromo-2,4,6-trimethylpyridine (B189553) | Arylboronic acid, Pd catalyst | 3,5-Diaryl-2,4,6-trimethylpyridine | High yields of diarylated products. | researchgate.net |
Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 4,5,6 Trimethylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In the case of substituted pyridines, the chemical shifts of the protons and carbons are influenced by the electronic effects of the substituents. For instance, electron-donating groups like methyl groups will shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups like halogens will deshield them, resulting in a downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,3-Dibromo-4,5,6-trimethylpyridine This table is generated based on established principles of NMR spectroscopy and data for analogous compounds. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-Br | - | 120-130 |
| C3-Br | - | 115-125 |
| C4-CH₃ | 2.2-2.5 | 145-155 |
| C5-CH₃ | 2.2-2.5 | 130-140 |
| C6-CH₃ | 2.4-2.7 | 150-160 |
| 4-CH₃ | 2.2-2.5 | 18-22 |
| 5-CH₃ | 2.2-2.5 | 16-20 |
| 6-CH₃ | 2.4-2.7 | 20-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, DEPT)
To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other. For this compound, COSY would be used to confirm the through-bond connectivity between any coupled protons, although in this fully substituted pyridine (B92270), such couplings would be absent between ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the 4-methyl group would show a correlation to the carbon signal of that same methyl group.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like C2 and C3 bonded to bromine) would be absent. This would help in confirming the assignments of the methyl carbons. acs.org
Variable Temperature NMR Studies for Rotational Dynamics and Atropisomerism
In molecules with restricted rotation around a single bond, different rotational isomers, or atropisomers, can exist. For some ortho-substituted biaryls and pyridines, the barrier to rotation can be high enough to allow for the isolation of these atropisomers at room temperature. researchgate.net
Variable temperature (VT) NMR studies can be used to investigate the rotational dynamics around the C-C bonds, particularly if the methyl groups or other substituents are bulky enough to hinder free rotation. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each atropisomer might be observed. As the temperature increases, the rotation becomes faster, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. From the coalescence temperature, the energy barrier for rotation can be calculated. While atropisomerism is more commonly studied in biaryl systems, the crowded substitution pattern of this compound could potentially lead to restricted rotation, a hypothesis that could be explored with VT-NMR. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis. msu.edu
For this compound (C₈H₉Br₂N), the expected monoisotopic molecular weight can be calculated. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, with three peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule. msu.edu
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for pyridine derivatives include the loss of substituents or cleavage of the pyridine ring. For this compound, one would expect to see fragment ions corresponding to the loss of a bromine atom, a methyl group, or combinations thereof. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. acs.org
Table 2: Predicted Mass Spectrometry Data for this compound This table is generated based on established principles of mass spectrometry.
| Ion | Predicted m/z | Description |
| [M]⁺ | 296.9 | Molecular ion (containing 2 x ⁷⁹Br) |
| [M+2]⁺ | 298.9 | Molecular ion (containing ⁷⁹Br and ⁸¹Br) |
| [M+4]⁺ | 300.9 | Molecular ion (containing 2 x ⁸¹Br) |
| [M-Br]⁺ | 217.0 | Loss of a bromine atom |
| [M-CH₃]⁺ | 281.9 | Loss of a methyl group |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. It would confirm the substitution pattern on the pyridine ring and reveal the conformation of the molecule in the solid state. Of particular interest would be the planarity of the pyridine ring and the orientation of the methyl groups relative to the ring and the bulky bromine substituents. The analysis would also reveal any intermolecular interactions, such as halogen bonding or C-H···π stacking, that might influence the packing of the molecules in the crystal lattice. researchgate.net
Computational Chemistry: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules. jyu.fi
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: This provides a theoretical structure that can be compared with experimental data from X-ray crystallography.
Predict NMR chemical shifts: Calculated NMR parameters can aid in the assignment of experimental spectra.
Analyze the electronic structure: DFT can be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and atomic charges. This information helps in understanding the reactivity of the molecule. For example, the electrostatic potential map would show regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack.
Calculate vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to aid in their interpretation.
Investigate rotational barriers: DFT can be used to calculate the energy profile for rotation around single bonds, providing theoretical support for experimental findings from variable temperature NMR studies on atropisomerism. nih.gov
By combining these advanced spectroscopic and computational methods, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for its further study and application.
An extensive search for scholarly articles and research data concerning the advanced spectroscopic and computational characterization of this compound has been conducted. The investigation aimed to uncover detailed findings on the electronic structure, reactivity, spectroscopic properties, conformational landscapes, and rotational barriers of this specific chemical compound.
Further research or de novo computational studies would be required to produce the specific data requested for the advanced characterization of this compound.
Research Findings on this compound Remain Elusive
Following an extensive search of publicly available scientific literature and chemical databases, detailed information regarding the specific applications of the chemical compound This compound (CAS No. 34595-93-2) in chemical synthesis and materials science remains largely undocumented. While commercial suppliers list the compound, indicating its synthesis is possible, dedicated research articles detailing its use as a building block, in coordination chemistry, or in materials development are not readily accessible.
The majority of available research focuses on a related isomer, 3,5-Dibromo-2,4,6-trimethylpyridine (B189553) . This compound has been shown to be a versatile precursor in various chemical transformations. For instance, it is readily prepared by the bromination of 2,4,6-trimethylpyridine (B116444) (also known as collidine) and serves as a key starting material for synthesizing symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgresearchgate.netsemanticscholar.org These resulting diarylpyridine structures are of interest in fields such as medicinal and forensic chemistry. beilstein-journals.orgsemanticscholar.org Furthermore, research highlights the use of 3,5-Dibromo-2,4,6-trimethylpyridine as an intermediate in the development of agrochemicals, pharmaceuticals, and advanced polymers and resins where chemical resistance is crucial. chemimpex.com
General studies on substituted pyridines confirm their importance as ligands in coordination chemistry and catalysis. lookchem.com Pyridine derivatives are fundamental in forming metal complexes, and their electronic and steric properties can be fine-tuned through substitution to influence the catalytic activity and properties of the resulting complexes. lookchem.comresearchgate.net However, specific studies detailing the coordination of this compound to metal centers or exploring its potential catalytic applications have not been identified.
Similarly, while various pyridine derivatives are incorporated into advanced materials, no specific research detailing the contribution of this compound to this field could be found.
Applications in Chemical Synthesis and Materials Science Research
Contribution to Advanced Materials Development
Incorporation into Polymeric Systems for Tailored Material Properties
There is currently no available scientific literature that documents the incorporation of 2,3-Dibromo-4,5,6-trimethylpyridine into polymeric systems. Research on its close isomer, 3,5-Dibromo-2,4,6-trimethylpyridine (B189553) , suggests that such brominated pyridine (B92270) derivatives can serve as building blocks for specialized polymers and resins, contributing to enhanced thermal and chemical resistance. chemimpex.com However, specific studies, research findings, or data tables detailing the polymerization reactions, properties of resulting polymers, or tailored material characteristics for this compound are absent from the reviewed sources.
Exploration in the Context of Functional Materials Research
The exploration of this compound in the context of functional materials is not described in the available research. Functional materials often derive their properties from specific molecular structures and substitutions. For instance, the introduction of bromine atoms into covalent organic frameworks (COFs) has been shown to modulate bandgap and improve photocatalytic performance. rsc.org Similarly, the isomeric 3,5-Dibromo-2,4,6-trimethylpyridine is utilized as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize substituted diarylpyridines, which are themselves subjects of research for potential applications. nih.govbeilstein-journals.org Despite these related avenues of research, there are no specific studies focused on the use of this compound for creating functional materials.
Use as a Molecular Probe in Catalysis and Surface Science Studies
The use of this compound as a molecular probe in catalysis and surface science, analogous to 2,4,6-trimethylpyridine (B116444) (collidine) in zeolite characterization, is not reported in the scientific literature. 2,4,6-trimethylpyridine is a well-known sterically hindered base used to probe and characterize the accessibility and nature of acid sites in catalysts like zeolites. tocopharm.comwikipedia.org Its bulky nature prevents it from entering smaller micropores, making it a useful tool for distinguishing between external surface acid sites and those within the catalyst's pore structure. While one might hypothesize a similar role for its dibrominated derivative, no experimental data, comparative studies, or research findings have been published to support the application of this compound for this purpose.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
